molecular formula C22H28N2O5S2 B2849502 4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898408-30-5

4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

カタログ番号: B2849502
CAS番号: 898408-30-5
分子量: 464.6
InChIキー: IPHGYNGQPJDGBV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a high-purity chemical reagent featuring a spirocyclic 1-oxa-4,8-diazaspiro[4.5]decane core that is dual-functionalized with mesitylsulfonyl and phenylsulfonyl protective groups. This structurally complex compound is primarily employed in pharmaceutical research and development as a key synthetic intermediate or building block for the construction of more complex bioactive molecules. The mesitylsulfonyl (mesyl) group acts as a versatile protecting group for amines in multi-step synthetic routes, helping to direct regioselectivity in complex reactions . Compounds based on the 1-oxa-4,8-diazaspiro[4.5]decane scaffold have demonstrated significant research value in medicinal chemistry, particularly as core structures in projects investigating fatty acid amide hydrolase (FAAH) inhibitors for pain management and RET kinase inhibitors for oncology applications . The spirocyclic framework provides structural rigidity and three-dimensionality that can enhance binding selectivity and optimize physicochemical properties in drug candidates. Researchers utilize this advanced intermediate in exploratory synthesis, parallel library production, and structure-activity relationship studies. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Strict handling protocols should be followed as the compound may cause skin and eye irritation and respiratory irritation .

特性

IUPAC Name

8-(benzenesulfonyl)-4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O5S2/c1-17-15-18(2)21(19(3)16-17)31(27,28)24-13-14-29-22(24)9-11-23(12-10-22)30(25,26)20-7-5-4-6-8-20/h4-8,15-16H,9-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPHGYNGQPJDGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Compounds for Comparison :

4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane ():

  • Molecular Formula : C₁₅H₂₂N₂O₆S₂
  • Substituents : 4-Methoxyphenylsulfonyl (electron-donating methoxy group) and methylsulfonyl.
  • Key Differences :
  • The methoxyphenyl group enhances solubility compared to mesityl due to reduced steric hindrance.

Cyclopropyl[8-(6-fluoro-2-pyridinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl]methanone (): Substituents: Cyclopropylcarbonyl and 6-fluoropyridinyl. Key Differences:

  • Fluorine atoms increase metabolic stability and electronegativity.
  • The pyridinyl group may enhance binding affinity in biological targets compared to sulfonyl groups .

8-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(thiophene-2-carbonyl)-1-oxa-4,8-diazaspiro[4.5]decane ():

  • Molecular Formula : C₁₈H₁₇ClF₃N₃O₂S
  • Substituents : Trifluoromethylpyridinyl and thiophenecarbonyl.
  • Key Differences :
  • The trifluoromethyl group improves lipophilicity and bioavailability.

Physicochemical Properties

Property Target Compound 4-Methoxyphenyl Analog () Fluoropyridinyl Analog ()
Molecular Weight Not Reported 390.47 g/mol 303.15 (RN)
H-Bond Donors Likely 0 (sulfonyl groups) 0 0
H-Bond Acceptors ~8 (sulfonyl O, ether O) 6 6 (pyridine N, carbonyl O)
Steric Bulk High (mesityl group) Moderate (methoxyphenyl) Low (cyclopropyl)

Implications :

  • The target compound’s mesityl group may reduce solubility compared to smaller substituents.
  • Higher H-bond acceptors (e.g., 8 vs. 6 in ) could enhance polar interactions in biological systems .

Q & A

Q. What are the key synthetic strategies for synthesizing 4-(Mesitylsulfonyl)-8-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?

The synthesis typically involves multi-step reactions, including:

  • Condensation and cyclization : Formation of the spirocyclic core via reactions such as Mannich-type condensations or nucleophilic substitutions .
  • Sulfonylation : Sequential introduction of mesitylsulfonyl and phenylsulfonyl groups using sulfonyl chlorides under anhydrous conditions to prevent hydrolysis of intermediates .
  • Protection/deprotection strategies : Use of tert-butyl or tosyl groups to stabilize reactive intermediates during cyclization .

Q. What analytical techniques are critical for confirming the spirocyclic structure?

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify spiro connectivity and substituent positions .
  • X-ray crystallography : Definitive structural elucidation of the spirocyclic framework .
  • Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

Q. What are the primary biological targets associated with this compound?

Preliminary studies on analogous diazaspiro compounds suggest interactions with:

  • Neurotransmitter receptors : 5-HT1A_{1A} and M1_1 muscarinic receptors, implicated in neurological disorders .
  • Inflammatory pathways : Modulation of cytokines or enzymes like cyclooxygenase (COX) .

Q. How is the purity of the compound assessed post-synthesis?

  • HPLC : Reverse-phase chromatography to quantify purity (>95% typically required).
  • TLC : Rapid assessment of reaction progress and byproduct formation .
  • Elemental analysis : Validation of C, H, N, and S content .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields?

  • Temperature control : Lower temperatures (0–5°C) during sulfonylation to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .
  • Catalytic additives : Use of triethylamine or DMAP to accelerate sulfonyl group incorporation .

Q. How do structural modifications influence biological activity?

  • Substituent effects : Electron-withdrawing groups (e.g., nitro, fluoro) on the phenyl ring enhance receptor binding affinity, while bulky groups (e.g., mesityl) improve metabolic stability .
  • Spiro ring size : Smaller rings (e.g., 5-membered) may increase conformational rigidity, altering target selectivity .

Q. What methodologies resolve contradictions in biological activity data between analogs?

  • Comparative SAR studies : Systematic evaluation of substituent variations across analogs (e.g., sulfonyl vs. carbonyl groups) .
  • Assay validation : Replicate experiments under standardized conditions (pH, cell lines) to exclude variability .

Q. How can computational methods predict physicochemical properties?

  • LogP/logD calculation : Software like MarvinSketch or ACD/Labs to estimate partition coefficients for bioavailability optimization .
  • Molecular docking : Predict binding modes to receptors (e.g., 5-HT1A_{1A}) using AutoDock or Schrödinger .

Q. What strategies validate target engagement in cellular models?

  • Competitive binding assays : Co-treatment with known receptor antagonists (e.g., WAY-100635 for 5-HT1A_{1A}) to confirm specificity .
  • CRISPR/Cas9 knockdown : Gene editing to ablate target receptors and assess loss of compound activity .

Q. How are mechanistic studies designed to elucidate the compound’s mode of action?

  • Kinetic assays : Measure enzyme inhibition (e.g., IC50_{50}) using fluorogenic substrates .
  • Transcriptomic profiling : RNA-seq to identify downstream pathways affected by treatment .

Notes

  • Advanced questions emphasize methodological rigor, while basic questions focus on foundational techniques.
  • Data tables integrate evidence from multiple sources to highlight trends and key parameters.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。